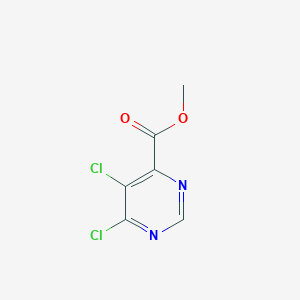
deca-3,7-diyne-1,10-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deca-3,7-diyne-1,10-diamine is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. It is characterized by the presence of two triple bonds and two amine groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deca-3,7-diyne-1,10-diamine typically involves the coupling of terminal alkynes through oxidative processes. One common method is the Glaser coupling reaction, which uses copper acetylides as intermediates . The reaction conditions often involve the use of copper(I) iodide and an oxidant such as tribromoisocyanuric acid in a suitable solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the Glaser coupling reaction for higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
化学反応の分析
Types of Reactions
Deca-3,7-diyne-1,10-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tribromoisocyanuric acid and other halogen-based oxidants.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing triple bonds.
Substitution: Electrophiles such as alkyl halides can react with the amine groups under basic conditions.
Major Products
The major products formed from these reactions include enynes, dienes, allenes, and various substituted derivatives .
科学的研究の応用
Deca-3,7-diyne-1,10-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including conductive polymers and optoelectronic devices.
作用機序
The mechanism of action of deca-3,7-diyne-1,10-diamine involves its ability to form stable complexes with various molecular targets. The triple bonds and amine groups allow it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Octa-1,7-diyne-3,10-diamine
- Hexa-1,5-diyne-2,6-diamine
- Tetra-1,3-diyne-1,4-diamine
Uniqueness
Deca-3,7-diyne-1,10-diamine is unique due to its longer carbon chain and the presence of two triple bonds, which provide greater flexibility and reactivity compared to shorter diynes. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
特性
| { "Design of the Synthesis Pathway": "The synthesis of deca-3,7-diyne-1,10-diamine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "1,4-dibromobutane", "sodium amide", "1,7-dibromoheptane", "sodium acetylide", "1,10-dibromodecane", "ammonia" ], "Reaction": [ "Step 1: 1,4-dibromobutane is treated with sodium amide in liquid ammonia to form 1,4-bis(azidomethyl)butane.", "Step 2: 1,7-dibromoheptane is reacted with sodium acetylide in liquid ammonia to form 1,7-diyne.", "Step 3: 1,4-bis(azidomethyl)butane is reacted with 1,7-diyne in the presence of copper(I) iodide to form the corresponding triazole.", "Step 4: 1,10-dibromodecane is reacted with ammonia to form 1,10-diaminodecane.", "Step 5: The triazole and 1,10-diaminodecane are reacted in the presence of sodium borohydride to form deca-3,7-diyne-1,10-diamine." ] } | |
CAS番号 |
2763755-24-2 |
分子式 |
C10H16N2 |
分子量 |
164.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



